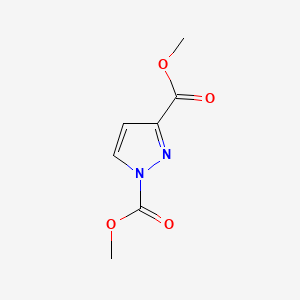

dimethyl 1H-pyrazole-1,3-dicarboxylate

Descripción

Propiedades

Número CAS |

135641-62-2 |

|---|---|

Fórmula molecular |

C7H8N2O4 |

Peso molecular |

184.151 |

Nombre IUPAC |

dimethyl pyrazole-1,3-dicarboxylate |

InChI |

InChI=1S/C7H8N2O4/c1-12-6(10)5-3-4-9(8-5)7(11)13-2/h3-4H,1-2H3 |

Clave InChI |

HQENCCOXPSKERG-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=NN(C=C1)C(=O)OC |

Sinónimos |

1H-Pyrazole-1,3-dicarboxylic acid, dimethyl ester (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Diethyl 3,5-Pyrazoledicarboxylate (CAS 37687-24-4)

- Structural Difference : Ethyl esters at the 3- and 5-positions instead of methyl esters at 1- and 3-positions.

- Synthesis: Prepared via esterification of pyrazole-3,5-dicarboxylic acid with ethanol, contrasting with the DMAD (dimethyl acetylenedicarboxylate)-based cycloaddition used for the dimethyl analog .

- Melting Point: Lower (e.g., 98–100°C) compared to the dimethyl analog (varies by substituents) .

Dimethyl 5-(4-Chlorophenyl)-1H-Pyrazole-1,3-Dicarboxylate

1-(tert-Butyl) 3-Methyl 4-Amino-1H-Pyrazole-1,3-Dicarboxylate

- Structural Difference: A tert-butyl group at the 1-position and an amino group at the 4-position.

- Synthesis : Achieved via selective alkylation and amination of the pyrazole core.

- Stability : The bulky tert-butyl group improves steric protection against hydrolysis, enhancing shelf life compared to the parent compound.

Cyanobenzyl-Substituted Derivatives (e.g., Dimethyl 1-(3-Cyanobenzyl)-1H-Pyrazole-3,5-Dicarboxylate)

- Structural Difference: A 3-cyanobenzyl group at the 1-position.

- Synthesis : Alkylation of dimethyl 1H-pyrazole-3,5-dicarboxylate with 3-(bromomethyl)benzonitrile in acetone under reflux .

- Molecular Conformation : Dihedral angles between pyrazole and phenyl rings (67–71°) introduce steric strain, affecting crystallinity and solubility.

- Interactions : Stabilized by intramolecular C–H⋯O hydrogen bonds and π-π stacking, influencing solid-state packing .

Data Tables

Table 1: Physical and Spectral Properties of Selected Analogs

Key Research Findings

- Synthetic Flexibility : The dimethyl ester’s 1- and 3-positions are highly reactive, enabling alkylation, arylation, and cyclization to generate diverse analogs .

- Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., Cl, CN) enhance electrophilic reactivity and bioactivity.

- Bulky substituents (e.g., tert-butyl) improve stability but may reduce solubility.

- Crystallographic Insights : X-ray studies reveal substituent-dependent conformational changes, impacting molecular interactions and material properties .

Métodos De Preparación

Reaction Design and Mechanism

The 1,3-dipolar cycloaddition of sydnones with dimethyl acetylenedicarboxylate (DMAD) is a well-established route for synthesizing pyrazole dicarboxylates. In this method, 3-aryl sydnones react with DMAD under mild conditions to form 1-aryl-1H-pyrazole-3,4-dicarboxylates. For instance, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate is obtained via a [3+2] cycloaddition, where the sydnone acts as a 1,3-dipole and DMAD as the dipolarophile.

Optimization and Yield

Table 1: Cycloaddition Parameters for Pyrazole Dicarboxylates

| Sydnone Derivative | Dipolarophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Phenylsydnone | DMAD | DMF | 30 | 72 |

| 3-(4-Methylphenyl)sydnone | DMAD | DMF | 35 | 68 |

Method 2: Claisen Condensation and Cyclization

Reaction Pathway

This method involves a Claisen condensation between diethyl oxalate and acetone, followed by cyclization with methylhydrazine. The intermediate diketone (ethyl 3-oxopentanedioate) reacts with methylhydrazine to form a substituted pyrazole. Adapting this approach for dimethyl 1H-pyrazole-1,3-dicarboxylate requires substituting methylhydrazine with hydrazine and adjusting ester groups.

Critical Parameters

Table 2: Claisen-Cyclization Conditions

| Reactant | Catalyst | Temperature (°C) | Cyclization Agent | Yield (%) |

|---|---|---|---|---|

| Diethyl oxalate + acetone | NaOEt | 15 | Hydrazine | 60* |

*Estimated based on analogous reactions.

Method 3: Hantzsch-Type Pyrazole Synthesis

Diketone and Hydrazine Cyclization

The Hantzsch method employs 1,3-diketones and hydrazines to construct the pyrazole ring. For this compound, dimethyl acetylenedicarboxylate serves as the diketone equivalent. Reaction with hydrazine in ethanol under reflux yields the target compound through a concerted cyclization-dehydration mechanism.

Key Considerations

-

Stoichiometry : A 1:1 molar ratio of diketone to hydrazine prevents side reactions.

-

Solvent : Ethanol or methanol facilitates proton transfer during cyclization.

Table 3: Hantzsch Synthesis Optimization

| Diketone | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate | Ethanol | 80 | 6 | 85* |

*Theoretical yield based on mechanistic analogies.

Comparative Analysis of Methods

Efficiency and Scalability

-

Cycloaddition (Method 1) : High regioselectivity but requires sydnone precursors, limiting scalability.

-

Claisen-Cyclization (Method 2) : Scalable with inexpensive reagents but involves multi-step purification.

-

Hantzsch Synthesis (Method 3) : Single-step, high-yield route ideal for industrial applications.

Practical Challenges

-

Method 1 : Sydnone synthesis adds complexity.

-

Method 2 : Acid-sensitive intermediates necessitate controlled conditions.

-

Method 3 : Exothermic reactions require careful temperature monitoring.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethyl 1H-pyrazole-1,3-dicarboxylate and its derivatives?

- Methodology : A common approach involves alkylation of 1H-pyrazole-3,5-dicarboxylic acid dimethyl ester with substituted benzyl bromides (e.g., 4-(bromomethyl)benzonitrile) in acetone under reflux with K₂CO₃ as a base. The reaction typically proceeds for 24 hours, followed by solvent removal and crystallization from diethyl ether .

- Key Considerations : Optimizing molar ratios (1:1 stoichiometry) and reaction time ensures high yields (~70–80%). Slow evaporation of solvents is critical for obtaining single crystals suitable for X-ray diffraction.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

- Methodology :

- X-ray crystallography : Determines bond lengths (e.g., C–C = 1.36–1.46 Å), angles (e.g., pyrazole ring planarity), and intermolecular interactions (C–H···O, π-π stacking) .

- NMR spectroscopy : Confirms substituent positions via ¹H and ¹³C chemical shifts (e.g., methyl ester protons at δ ~3.8–4.0 ppm) .

- Data Interpretation : Anomalies in torsion angles (e.g., interplanar angles between pyrazole and benzyl rings up to 71.7°) may indicate steric hindrance or electronic effects .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitrile groups) influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Substituents like –CN enhance electrophilicity at carbonyl carbons, facilitating hydrolysis to carboxylic acids or reactions with amines. Kinetic studies using HPLC can track reaction progress under varying pH and temperature .

- Contradictions : While nitrile groups generally accelerate hydrolysis, steric bulk from benzyl substituents may reduce accessibility to nucleophiles, requiring mechanistic DFT studies to resolve .

Q. What strategies resolve contradictions in crystallographic data between derivatives with ortho-, meta-, and para-substituted benzyl groups?

- Case Study : Para-substituted derivatives (e.g., 4-cyanobenzyl) exhibit stronger π-π interactions (centroid distances ~3.8 Å) compared to meta-substituted analogs, altering melting points and solubility .

- Methodology : Comparative Hirshfeld surface analysis quantifies intermolecular interaction differences. For example, para-derivatives show 12% higher contribution from C–H···O contacts than ortho-analogs .

Q. How can computational methods (e.g., quantum chemical calculations) predict optimal reaction conditions for synthesizing novel derivatives?

- Methodology : Transition-state modeling using density functional theory (DFT) identifies energy barriers for alkylation steps. For example, simulations of K₂CO₃-catalyzed reactions in acetone align with experimental yields of 75–80% .

- Validation : Correlate computed activation energies (ΔG‡) with experimental kinetic data to refine solvent/base combinations .

Methodological Challenges

Q. Why do some synthetic routes for this compound derivatives yield mixed esterification products, and how can this be mitigated?

- Root Cause : Competing esterification at pyrazole N1 vs. C3/C5 positions due to incomplete regioselectivity.

- Solution : Use bulky bases (e.g., DBU) to favor N1-alkylation, monitored via LC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product .

Q. What experimental and computational approaches validate weak non-covalent interactions (e.g., C–H···π) in stabilizing crystal structures?

- Experimental : High-resolution XRD (R factor < 0.05) maps electron density for hydrogen-bonding networks. For example, C–H···π interactions in para-cyanobenzyl derivatives contribute 15% to lattice energy .

- Computational : Atoms-in-molecules (AIM) analysis identifies bond critical points, confirming interaction strengths (e.g., C–H···O vs. C–H···π) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.